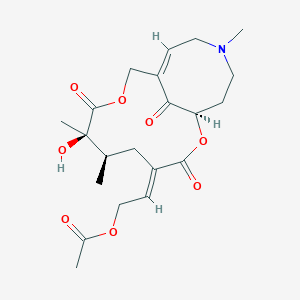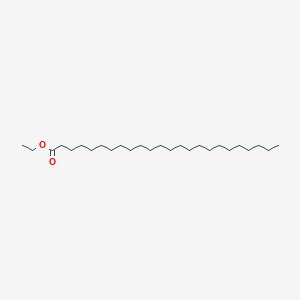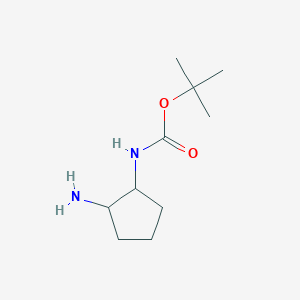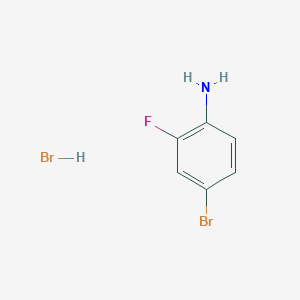
4-Bromo-2-fluoroaniline hydrobromide
Overview
Description
4-Bromo-2-fluoroaniline hydrobromide is an organic compound with the molecular formula C6H6Br2FN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoroaniline hydrobromide typically involves the bromination of 2-fluoroaniline. One common method includes the use of molecular bromine in the presence of a quaternary ammonium bromide catalyst in an inert solvent . The reaction is highly selective and yields a high purity product. Another method involves the bromination of 2-fluoroaniline using 1,3-dibromo-5,5-dimethylhydantoin in dimethylformamide under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous processing techniques to enhance yield and efficiency. The process involves recycling the catalyst/solvent mixture, which reduces waste and lowers production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoroaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Bromination: Molecular bromine and quaternary ammonium bromide catalyst in an inert solvent.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Anilines: Products where the bromine or fluorine atoms are replaced by other functional groups.
Arylboronic Acids: Formed through coupling reactions with boronic acids.
Scientific Research Applications
4-Bromo-2-fluoroaniline hydrobromide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoroaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Similar structure but lacks the bromine atom.
4-Fluoroaniline: Lacks the bromine atom and has the fluorine atom at a different position.
Uniqueness: 4-Bromo-2-fluoroaniline hydrobromide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. This dual substitution enhances its reactivity and specificity in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromo-2-fluoroaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBTPIWWCVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373663 | |
| Record name | 4-bromo-2-fluoroaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136790-70-0 | |
| Record name | 4-bromo-2-fluoroaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136790-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
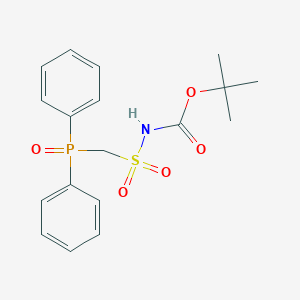

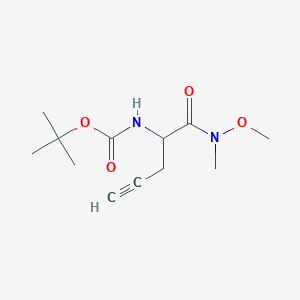
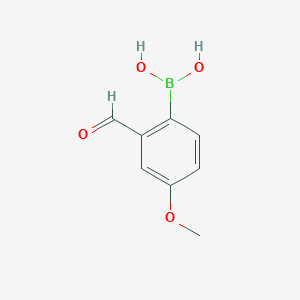


![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)

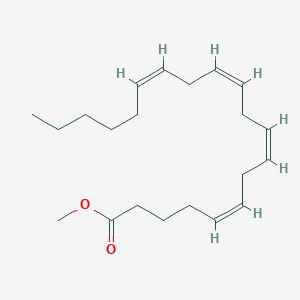

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)
